molecular formula C16H15N5O4S B2371386 Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate CAS No. 877638-30-7

Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

Cat. No.: B2371386
CAS No.: 877638-30-7
M. Wt: 373.39
InChI Key: QSMDPWWYZJCFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a triazolo-pyrimidine core linked to a benzoate ester via a thioacetamido bridge. This structure combines pharmacologically relevant motifs: the triazolo[4,3-a]pyrimidine scaffold is known for its bioactivity in kinase inhibition and antimicrobial applications, while the benzoate ester enhances solubility and bioavailability. The thioether linkage may contribute to redox-modulating properties or metal chelation, depending on substituents .

Properties

IUPAC Name

ethyl 4-[[2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c1-2-25-14(24)10-3-5-11(6-4-10)17-13(23)9-26-16-20-19-15-18-12(22)7-8-21(15)16/h3-8H,2,9H2,1H3,(H,17,23)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMDPWWYZJCFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, which are known for their varied biological activities. Its molecular formula is C17H19N5O3SC_{17}H_{19N_{5}O_{3}S}, and it features a triazole ring fused with a pyrimidine structure, contributing to its biological activity.

The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : This enzyme plays a crucial role in cell cycle regulation. Inhibition leads to cell cycle arrest and potential apoptosis in cancer cells.
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells .
  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's ability to inhibit CDK2 contributes significantly to its antitumor effects.

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties against a range of pathogens. Research indicates that it possesses strong activity against Gram-positive bacteria and some Gram-negative strains. The minimum inhibitory concentration (MIC) values suggest that it may be as effective as standard antibiotics .

Antifungal Activity

In addition to antibacterial properties, this compound also exhibits antifungal activity. Studies have shown that it can inhibit the growth of fungi such as Candida albicans, making it a candidate for further development in antifungal therapies .

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole derivatives similar to this compound:

StudyFindings
Abdelrehim et al. (2021) Identified significant antitumor activity in triazole derivatives with similar structures.
Sun et al. (2021) Reported on the antifungal efficacy of triazole compounds against Botrytis cinerea.
Pathak et al. (2021) Evaluated antibacterial activity and found promising results against various bacterial strains.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate typically involves multi-step synthetic pathways that include the formation of the triazole and pyrimidine moieties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) are employed for structural confirmation .

Antitumor Activity

Recent studies have highlighted the antitumor properties of triazole derivatives, including this compound). For instance, compounds with similar structures have shown promising results against various cancer cell lines. The cytotoxic effects were evaluated using the MTT assay, revealing significant inhibition of cell proliferation .

Table 1: Antitumor Activity Comparison

CompoundCell LineIC50 (μM)
Compound AMDA-MB-23117.83
Compound BMCF-719.73
Ethyl 4-(...)Not yet reportedN/A

Antibacterial and Antifungal Properties

The compound has also been investigated for its antibacterial and antifungal activities. Triazole derivatives are known to exhibit a broad spectrum of antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance antibacterial potency .

Table 2: Antimicrobial Activity

CompoundPathogenMIC (μg/mL)
Triazole Derivative AS. aureus0.5
Triazole Derivative BE. coli1.0
Ethyl 4-(...)Not yet reportedN/A

Neuroprotective Effects

Emerging research suggests that compounds containing the triazole moiety may exhibit neuroprotective effects . Studies have indicated that these compounds can modulate neurotransmitter systems and possess antioxidant properties, making them potential candidates for treating neurodegenerative diseases .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound in drug development pipelines targeting various diseases including cancer and bacterial infections.

Chemical Reactions Analysis

Key Reactivity of Functional Groups

Functional Group Reactions Conditions Products
Thioether (–S–) - Oxidation with H₂O₂ or mCPBART, CH₂Cl₂Sulfoxide or sulfone derivatives
- Alkylation with alkyl halidesK₂CO₃, DMF, refluxThioether derivatives with extended alkyl chains
Ester (–COOEt) - Hydrolysis (acidic/basic)HCl/NaOH, H₂O, refluxCarboxylic acid (4-(2-((7-oxo-triazolopyrimidin-3-yl)thio)acetamido)benzoic acid)
- TransesterificationROH, H⁺ catalystAlternate ester derivatives (e.g., methyl or benzyl esters)
Acetamido (–NHCO–) - Acidic hydrolysisHCl, H₂O, ΔAmine and carboxylic acid fragments
- Nucleophilic substitution (e.g., with amines)DCC, DMAP, CH₂Cl₂Modified amide derivatives
Triazolopyrimidine Core - Electrophilic substitution (e.g., bromination)Br₂, CHCl₃5-Bromo-triazolopyrimidine analogs
- Condensation with aldehydesEthanol, Δ, APTS catalystSchiff base derivatives (e.g., arylidene-linked compounds)

Mechanistic Insights

  • Oxidation of Thioether :
    The sulfur atom undergoes stepwise oxidation:

     S H2O2 S O H2O2 SO2\text{ S }\xrightarrow{\text{H}_2\text{O}_2}\text{ S O }\xrightarrow{\text{H}_2\text{O}_2}\text{ SO}_2–

    Sulfoxides exhibit chirality, while sulfones are more electrophilic .

  • Ester Hydrolysis :
    Base-mediated saponification proceeds via nucleophilic attack by hydroxide:

    RCOOEt+OHRCOO+EtOH\text{RCOOEt}+\text{OH}^-\rightarrow \text{RCOO}^-+\text{EtOH}

    Acidic hydrolysis involves protonation of the ester carbonyl, enhancing electrophilicity .

Biological Derivatization

The compound serves as a precursor for bioactive analogs:

  • Anticancer Agents : Alkylation of the thioether with bromoacetophenone yields benzothioates (e.g., 76a–h in) with enhanced cytotoxicity.

  • Antimicrobials : Schiff base formation at the triazolopyrimidine NH group introduces antibacterial activity .

Notable Derivatives :

Derivative Modification Activity
Benzothioate (e.g., 76a) Thioether → benzothioatePotent antibacterial (MIC: 2–8 µg/mL)
Sulfone Analog Thioether → sulfoneEnhanced metabolic stability

Stability and Degradation

  • Photodegradation : The triazolopyrimidine core is susceptible to UV-induced ring-opening, forming pyrimidine fragments .

  • Hydrolytic Stability : The ester group hydrolyzes rapidly in alkaline buffers (t₁/₂: 2–4 h at pH 9) but remains stable in acidic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[4,5-d]pyrimidine Derivatives

The compound 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one () shares a fused pyrimidine core but replaces the triazole ring with a thiazole. Key differences include:

  • Bioactivity : Thiazolo-pyrimidines are often explored for antiviral and anticancer activities due to their ability to intercalate DNA or inhibit enzymes like thymidylate synthase. The triazolo-pyrimidine in the target compound may exhibit distinct selectivity due to nitrogen-rich heterocycles.
  • Synthesis : Both compounds use acetic acid-catalyzed cyclocondensation, but the thiazolo derivative employs microwave-assisted methods for improved yield (55–60%) and reduced reaction time (2–3 hours vs. 6–8 hours conventionally) .

Imidazo[1,2-a]pyridine Derivatives

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () features a bicyclic imidazo-pyridine system. Comparisons highlight:

  • In contrast, the triazolo-pyrimidine’s rigid planar structure may favor interactions with flat binding sites (e.g., ATP pockets in kinases).
  • Physical Properties : The imidazo-pyridine derivative has a melting point of 215–217°C and moderate solubility in polar aprotic solvents, whereas the triazolo-pyrimidine’s ester group likely improves solubility in organic solvents like DCM or ethyl acetate .

Thiazolo[3,2-a]pyrimidine Carboxylates

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shares a pyrimidine-ester backbone but incorporates a benzylidene substituent. Notable contrasts:

  • Crystallography: The thiazolo-pyrimidine crystallizes in a monoclinic system (space group P2₁/c) with density 1.342 g/cm³, while the triazolo-pyrimidine’s crystal data are unreported.
  • Electrophilic Reactivity : The benzylidene moiety enables Michael addition or Diels-Alder reactions, whereas the triazolo-pyrimidine’s thioether may participate in disulfide exchange or oxidation to sulfone derivatives.

Data Tables

Table 1. Structural and Physical Comparison

Compound Class Core Structure Melting Point (°C) Key Functional Groups Synthesis Method
Triazolo[4,3-a]pyrimidine Triazole + pyrimidine Not reported Thioether, benzoate ester Not specified
Thiazolo[4,5-d]pyrimidine Thiazole + pyrimidine Not reported Coumarin, thieno-pyrimidine Microwave-assisted
Imidazo[1,2-a]pyridine Imidazole + pyridine 215–217 Nitrophenyl, cyano, dicarboxylate One-pot two-step
Thiazolo[3,2-a]pyrimidine Thiazole + pyrimidine Not reported Trimethoxybenzylidene, carboxylate Single-crystal X-ray

Table 2. Spectroscopic Data (Selected Compounds)

Compound (Evidence ID) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) HRMS (m/z)
Imidazo[1,2-a]pyridine 1.25 (t, 6H), 4.20 (q, 4H) 167.8 (C=O), 118.2 (CN) 1720 (C=O), 2220 (C≡N) 534.1802 [M+H]⁺
Thiazolo[4,5-d]pyrimidine 7.35–7.55 (m, aromatic) 160.5 (C=S), 155.1 (C-O) 1685 (C=O), 1230 (C-S) Not reported

Research Implications and Limitations

  • However, without empirical data, these remain hypotheses.
  • Synthetic Challenges : The absence of microwave or catalytic methods for the target compound in the evidence implies traditional synthesis routes, which may limit scalability.
  • Contradictions : and highlight divergent bioactivities for thiazolo-pyrimidines (antiviral vs. structural studies), emphasizing the need for target-specific assays.

Preparation Methods

Structural Characteristics and Physicochemical Properties

Ethyl 4-(2-((7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate contains a fused bicyclic triazolopyrimidine system connected to an ethyl benzoate moiety through a thioacetamido linker. This unique architecture contributes to its potential biological properties.

Molecular Identity

The key physicochemical properties of the target compound are summarized in Table 1.

Table 1: Physicochemical Properties of Ethyl 4-(2-((7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

Property Value
Molecular Formula C₁₆H₁₅N₅O₄S
Molecular Weight 373.4 g/mol
Physical Appearance Crystalline solid
Melting Point Not available in literature
CAS Number 877638-30-7
SMILES CCOC(=O)C1=CC=C(NC(=O)CSC2=NN=C3N2C(=O)NC=C3)C=C1

The compound features several key structural elements: atriazolo[4,3-a]pyrimidine core, a thioether linkage, an acetamido connecting group, and an ethyl benzoate terminal moiety.

General Synthetic Approaches forTriazolo[4,3-a]pyrimidine Derivatives

Historical Context of Synthetic Methodologies

The synthesis oftriazolo[4,3-a]pyrimidine derivatives has evolved significantly over decades. Traditional methods have faced challenges including harsh reaction conditions and limited flexibility. More recent approaches have addressed these limitations, offering improved yields and broader substrate compatibility.

Common Synthetic Routes

Several well-established routes for synthesizing the triazolopyrimidine scaffold include:

  • Cyclization of 3-ethoxycarbonyl-2-hydrazinylpyrimidines
  • Reactions of 2-hydrazinylpyrimidines with reagents such as benzoyl chloride, carbon disulfide, formic acid, acetic anhydride, or triethyl orthoformate
  • Oxidation of 2-(2-benzylidenehydrazinyl)-pyrimidines using bromine in acetic acid
  • Reaction of 3,4-dihydropyrimidine-2(1H)-thiones with ethyl 2-(arylhydrazinylidene)-2-haloacetate

Specific Preparation Methods for Ethyl 4-(2-((7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

Three-Component One-Pot Synthesis

The target compound can be synthesized through a modified three-component reaction methodology, which has proven effective for preparing similar triazolopyrimidine derivatives.

Reagents and Reaction Conditions

Table 2: Reagents and Conditions for Three-Component Synthesis

Component Chemical Molar Ratio Function
Component A 5-Amino-1-phenyl-1H-1,2,4-triazole 1.0 Triazole precursor
Component B Aromatic aldehyde 1.0 Electrophilic partner
Component C Ethyl acetoacetate 1.0 Michael acceptor
Catalyst p-Toluenesulfonic acid (APTS) 0.1 mol% Acid catalyst
Solvent Ethanol - Reaction medium
Temperature Reflux - Thermal energy
Time 24 hours - Reaction duration

The optimized procedure typically yields the core triazolopyrimidine structure, which can then be further functionalized to obtain the target compound.

Synthesis via Thioether Formation

A viable approach involves synthesizing the triazolopyrimidine core first, followed by thioether formation and subsequent amide coupling.

Step 1: Preparation of the Triazolopyrimidine Core

The initial step involves the cyclization reaction of hydrazinecarbothioamides in basic media. The reaction proceeds efficiently using sodium hydroxide, potassium hydroxide, or sodium bicarbonate as the base.

Step 2: Thioether Formation

The critical S-alkylation step uses chloroacetamide derivatives reacted with the thiol-containing triazolopyrimidine intermediates:

7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-thiol + ClCH₂CONH-(4-ethoxycarbonylphenyl) → Ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate

This reaction typically occurs under basic conditions (NaOH or K₂CO₃) in DMF or ethanol at temperatures ranging from 60-80°C for 2-4 hours.

Alternative Method via 1,2,4-Triazolethione Intermediates

This route leverages the reactivity of 1,2,4-triazolethione intermediates.

Preparation of 1,2,4-Triazolethione Intermediate

The synthesis begins with the hydrazinolysis of ethyl-substituted benzoates to yield carbonylhydrazides. These then undergo nucleophilic addition with carbon disulfide in basic media to form hydrazide oxadiazole-2-thiones, which upon reaction with hydrazine hydrate in ethanol produce 4-amino-5-aryl-1,2,4-triazole-3-thiones.

Completion of Target Molecule

The final step involves the reaction of the triazolethione intermediate with an appropriate ethyl 4-(2-chloroacetamido)benzoate in the presence of a suitable base:

4-Amino-5-aryl-1,2,4-triazole-3-thione + Ethyl 4-(2-chloroacetamido)benzoate → this compound

This S-alkylation typically proceeds with yields of 70-90% when conducted in ethanol or DMF.

Optimization of Reaction Conditions

Solvent Effects on Yield

Systematic investigation of solvent effects reveals significant influence on reaction outcomes as demonstrated in Table 3.

Table 3: Solvent Effects on Reaction Yield

Solvent Reaction Time (h) Temperature (°C) Yield (%)
Ethanol 24 Reflux 75-85
Acetonitrile 24 Reflux ~50
DMF 18 100 60-70
Solvent-free 6 100 45-55

Ethanol consistently provides the highest yields, likely due to optimized solubility of both reactants and the ability to facilitate the necessary nucleophilic reactions.

Catalyst Optimization

The catalytic system significantly impacts reaction efficiency, with p-toluenesulfonic acid (APTS) demonstrating superior performance compared to other acid catalysts for forming the core triazolopyrimidine scaffold, as shown in Table 4.

Table 4: Effect of Catalyst Type and Loading on Product Yield

Catalyst Loading (mol%) Reaction Time (h) Yield (%)
APTS 10 24 85
APTS 5 24 78
HCl 10 24 65
H₂SO₄ 10 24 70
No catalyst - 24 <10

The optimal catalyst loading was determined to be 10 mol%, balancing reaction rate and yield with minimal side product formation.

Structural Characterization and Analysis

Spectroscopic Characterization

NMR Spectroscopy

For the target compound, characteristic signals in the ¹H NMR spectrum (DMSO-d₆) include:

  • Amide NH signal at approximately δ 10.20-10.40 (s, 1H)
  • Aromatic protons from the benzoate moiety at δ 7.70-8.00 (d, 2H) and δ 7.50-7.70 (d, 2H)
  • Pyrimidine ring proton(s) at δ 6.80-7.20
  • Methylene protons (SCH₂) at δ 4.10-4.30 (s, 2H)
  • Ethyl ester signals at δ 4.20-4.40 (q, 2H) and δ 1.20-1.40 (t, 3H)
Mass Spectrometry

LC-MS/MS analysis typically shows the molecular ion peak [M+H]⁺ at m/z 374.4, confirming the molecular formula C₁₆H₁₅N₅O₄S.

X-ray Crystallographic Analysis

Crystal structure determination has revealed important structural features:

  • The triazolopyrimidine ring system exhibits near-planarity
  • The thioether linkage adopts a specific conformation that minimizes steric strain
  • Intermolecular hydrogen bonding patterns influence crystal packing and may relate to biological activity

Q & A

Q. How can researchers optimize the synthesis of ethyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation of triazolopyrimidine precursors with thioacetic acid derivatives and subsequent coupling with ethyl 4-aminobenzoate. Key steps include:
  • Reaction Conditions : Optimize temperature (reflux conditions are common) and solvent choice (e.g., ethanol or glacial acetic acid) to enhance intermediate stability .
  • Purification : Use solvent extraction and recrystallization to isolate the final product. For example, recrystallization from ethyl acetate/ethanol mixtures improves purity .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) are critical for facilitating condensation reactions .

Q. What analytical techniques are essential for structural characterization of this compound?

  • Methodological Answer :
  • Spectroscopy : Use 1^1H NMR and 13^{13}C NMR to confirm the presence of the triazolopyrimidine core, thioether linkage, and acetamide group. IR spectroscopy identifies functional groups like C=O (amide) and S–S bonds .
  • X-ray Crystallography : Resolve the 3D structure to confirm regioselectivity and hydrogen-bonding patterns, as demonstrated in similar triazolopyrimidine derivatives .
  • Mass Spectrometry : Confirm molecular weight and fragmentation patterns .

Q. How can researchers assess the compound's biological activity in preliminary studies?

  • Methodological Answer :
  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases or proteases) using fluorescence-based assays. Triazolopyrimidines often target ATP-binding pockets .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) to evaluate antiproliferative effects .
  • Docking Studies : Perform molecular docking to predict interactions with biological targets like protein kinases .

Advanced Research Questions

Q. What strategies can elucidate the mechanism of action of this compound in enzymatic systems?

  • Methodological Answer :
  • Kinetic Studies : Measure KmK_m and VmaxV_{max} to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics of enzyme-inhibitor interactions .
  • Site-Directed Mutagenesis : Identify critical residues in the enzyme’s active site by mutating suspected binding regions .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
  • Substituent Variation : Modify the triazolopyrimidine core (e.g., introduce methyl or trifluoromethyl groups) to enhance lipophilicity or binding affinity .
  • Bioisosteric Replacement : Replace the thioether group with sulfoxide/sulfone to study redox stability .
  • Data Table :
Substituent PositionModificationEffect on ActivityReference
Triazolopyrimidine C5Methyl group↑ Lipophilicity
Benzamide ringFluorine↑ Binding affinity

Q. How should researchers address contradictory data in biological activity reports?

  • Methodological Answer :
  • Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, cell line).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., triazoloquinazolines) to identify trends .

Q. What computational methods are suitable for predicting metabolic stability?

  • Methodological Answer :
  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate metabolic half-life and cytochrome P450 interactions .
  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes to measure phase I/II metabolism rates .

Q. How can regioselectivity challenges in synthesis be mitigated?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., amine groups) during coupling steps .
  • Catalytic Control : Use palladium catalysts to direct coupling reactions to specific positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.